molecular formula C10H10N2O2 B2431708 Ethyl 4-amino-3-cyanobenzoate CAS No. 1260742-52-6

Ethyl 4-amino-3-cyanobenzoate

Cat. No.: B2431708
CAS No.: 1260742-52-6
M. Wt: 190.202
InChI Key: LGUICQOVWOBJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-cyanobenzoate is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,12H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 190.2 . It is a solid substance . The compound should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Applications in Solubility and Solvent Effects

Ethyl 4-amino-3-cyanobenzoate, a derivative of benzoic acid, has notable applications in the study of solubility and solvent effects. Zhu et al. (2019) researched the solution process for 2-amino-3-methylbenzoic acid in various solvents, which is crucial for its purification. This study is relevant because the solubility characteristics of similar compounds like this compound could also be influenced by solvent types and temperatures, providing valuable insights into its applications in purification and formulation processes (Zhu et al., 2019).

Role in Synthesis of Azo Dyes

This compound plays a role in the synthesis of novel dyes. Karcı and Demirçalı (2006) outlined the synthesis of phenylazopyrimidone dyes using a similar compound, 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, derived from reactions involving ethyl cyanoacetate. This process indicates the potential of this compound in the synthesis of azo dyes, which are widely used in textile and printing industries (Karcı & Demirçalı, 2006).

Synthesis Technology and Industrial Application

Qiao-yun (2012) optimized the synthesis technology of a compound structurally similar to this compound, showcasing the potential for stable, simple, and high-yield industrial production. This underlines the compound's significance in industrial applications, where its stability and yield during synthesis are crucial factors (Qiao-yun, 2012).

Use in Photocatalytic Processes

A study by Li et al. (2017) on the environmental behavior of UV filters, including Ethyl-4-aminobenzoate (structurally related to this compound), underscores its potential in photocatalytic processes. The research evaluated the compound's environmental fate and transformation products, suggesting its role in environmental applications, such as water purification or assessing environmental impacts of UV filters (Li et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-amino-3-cyanobenzoate . These factors can include pH, temperature, and the presence of other molecules. More research is needed to understand how these factors influence the compound’s action.

Properties

IUPAC Name

ethyl 4-amino-3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUICQOVWOBJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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